3,5-Dibromo-2-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,5-Dibromo-2-methylpyridin-4-amine involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and uses arylboronic acids as coupling partners . The reaction conditions often include the use of a base such as potassium phosphate (K3PO4) and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols. The reaction conditions may involve solvents like ethanol or water and temperatures ranging from room temperature to reflux.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with arylboronic acids results in the formation of biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylpyridin-2-amine: Another brominated pyridine derivative with similar chemical properties.
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 3,5-Dibromo-2-methylpyridin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in the synthesis of complex molecules and materials with tailored functionalities .
Properties
IUPAC Name |
3,5-dibromo-2-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFASSJAUYBSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560037 |
Source
|
Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-54-0 |
Source
|
Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.